Validated Chemical Provenance as a Key Building Block in Kinase Inhibitor Patents
In contrast to many picolinamide derivatives that lack documented synthetic utility, 4-(4-Amino-2-chlorophenoxy)picolinamide is specifically claimed and exemplified as a chemical intermediate in granted patents for kinase inhibitors [1]. Its synthesis and characterization (including 1H-NMR in DMSO-d6, δ 8.46) are precisely detailed, substituting 4-amino-2-chlorophenol for a 3-chloro isomer . This provides direct, vendor-independent synthetic validation that the compound can be reliably produced and serves a documented role in generating active pharmaceutical ingredient (API) candidates, unlike generic picolinamide building blocks which lack this patent pedigree.
| Evidence Dimension | Documented role as a patent-specified synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly named compound in US7714138B2 and US8076488B2; synthesis protocol available |
| Comparator Or Baseline | Unsubstituted 4-(4-aminophenoxy)picolinamide (CAS 284462-80-2): No equivalent patent specification found for kinase inhibitor synthesis. |
| Quantified Difference | Patent-validated synthetic route available vs. no specific kinase patent route identified |
| Conditions | Patent literature analysis |
Why This Matters
For procurement, this patent pedigree de-risks synthesis failure and validates the compound's relevance in therapeutically-oriented kinase research, an advantage absent in generic analogs.
- [1] Hoffmann-La Roche Inc. (2010). US7714138B2: Monocyclic heterocycles as kinase inhibitors. View Source
